2-Bromo-6-fluoroisonicotinic acid
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry
The pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), is a cornerstone of modern drug discovery. rsc.org Its nitrogen atom imparts unique properties, including basicity, the ability to form hydrogen bonds, and improved water solubility, all of which are critical for drug-receptor interactions and pharmacokinetic profiles. rsc.orgnih.gov Consequently, the pyridine scaffold is a key component in a vast number of pharmaceuticals, with over 7,000 drug molecules incorporating this nucleus. rsc.org
An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that the pyridine ring is the most frequently occurring azaheterocycle, present in 54 approved drugs. nih.gov These pyridine-containing drugs span a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. nih.govnih.gov The versatility of the pyridine scaffold allows it to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—in numerous drug classes. nih.govnih.gov Notable examples of FDA-approved drugs containing a pyridine nucleus include Crizotinib, Regorafenib, and Sorafenib. researchgate.net
The prevalence of the pyridine ring in successful drugs has spurred extensive research into novel synthetic methods for creating functionalized pyridines, aiming to expand the accessible chemical space for drug discovery. nih.gov The ability to easily modify the pyridine core allows chemists to optimize lead compounds, enhancing their efficacy and reducing potential side effects. researchgate.net
Strategic Incorporation of Halogen Substituents in Molecular Design: A Focus on Bromine and Fluorine
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a widely employed strategy in medicinal chemistry to modulate the properties of drug candidates. nih.govresearchgate.net For a long time, the primary consideration for halogen substitution was their steric and lipophilic effects. nih.gov However, it is now recognized that halogens can participate in specific, stabilizing interactions, such as halogen bonding, which is a non-covalent interaction between a covalently bound halogen and a Lewis base. nih.gov
Bromine, while less frequently used than fluorine, also offers distinct advantages in drug design. discoveryoutsource.com Its larger atomic size can introduce steric bulk, which can be exploited to improve the selectivity of a drug for its intended target. discoveryoutsource.com The polarizability and electron density of bromine can influence a compound's solubility and permeability. researchgate.netdiscoveryoutsource.com Furthermore, bromine can participate in halogen bonding, contributing to the binding affinity of a ligand to its receptor. researchgate.net The strategic placement of bromine and fluorine atoms on a pyridine scaffold, as seen in 2-bromo-6-fluoroisonicotinic acid, can therefore be a powerful approach to creating advanced intermediates with desirable properties for drug discovery.
Structural Context of this compound within the Pyridine-4-carboxylic Acid (Isonicotinic Acid) Family
This compound belongs to the family of isonicotinic acids, which are derivatives of pyridine-4-carboxylic acid. wikipedia.org The parent compound, isonicotinic acid, is an isomer of picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid). nih.gov These pyridine carboxylic acid isomers have historically been the foundation for a plethora of drugs targeting a wide range of diseases. nih.gov
The structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 4-position, a bromine atom at the 2-position, and a fluorine atom at the 6-position. bldpharm.com This specific arrangement of substituents creates a unique electronic and steric profile, making it a valuable building block in organic synthesis. The presence of two different halogen atoms offers opportunities for selective chemical transformations, allowing for the stepwise introduction of other functional groups.
Derivatives of isonicotinic acid have found applications as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai The modifications to the basic isonicotinic acid structure, such as the addition of halogen atoms, can significantly alter the compound's physical and chemical properties, including its solubility, stability, and biological activity. ontosight.ai
Overview of Research Trends and Challenges for Dihalogenated Pyridine Carboxylic Acids as Advanced Intermediates
Dihalogenated pyridine carboxylic acids, such as this compound, are considered advanced intermediates in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries. chemicalbook.com The presence of multiple, distinct halogen substituents allows for regioselective cross-coupling reactions, enabling the construction of highly functionalized pyridine derivatives that would be difficult to access through other synthetic routes.
A significant research trend is the development of new and more efficient methods for the synthesis of these dihalogenated building blocks. nih.gov The challenge often lies in achieving the desired substitution pattern on the pyridine ring with high selectivity and yield. Traditional methods may require harsh reaction conditions or multiple steps, which can be inefficient and generate significant waste.
Another area of active research is the exploration of the utility of these intermediates in the synthesis of novel bioactive compounds. nih.gov Medicinal chemists are interested in how the unique electronic properties of dihalogenated pyridines can be leveraged to design new drugs with improved efficacy and pharmacokinetic profiles. For example, the strategic placement of halogens can influence the conformation of a molecule, pre-organizing it for optimal binding to a biological target.
Despite their potential, the synthesis and use of dihalogenated pyridine carboxylic acids can present challenges. The reactivity of the different halogen atoms must be carefully controlled to achieve the desired chemical transformations. Furthermore, the synthesis of the starting materials themselves can be complex and costly. Overcoming these challenges through the development of innovative synthetic methodologies is a key focus of current research in this area. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPGZOLCTWSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functional Group Transformations of 2 Bromo 6 Fluoroisonicotinic Acid
Chemical Transformations at the Bromine Atom
The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is the most reactive site for many transformations, particularly palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position of 2-bromo-6-fluoroisonicotinic acid readily participates in these transformations, enabling the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. wikipedia.org For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base to activate the boronic acid. organic-chemistry.org The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Interactive Table: Examples of Suzuki-Miyaura Coupling with 2-Bromo-pyridines
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-6-fluoroisonicotinic acid | ~77% scispace.com |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-6-fluoroisonicotinic acid | Not specified |
| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 2-(Pyridin-3-yl)-6-fluoroisonicotinic acid | Not specified |
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a reliable method for the synthesis of arylalkynes. In the context of this compound, it allows for the introduction of an alkynyl group at the 2-position. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
Interactive Table: Examples of Sonogashira Coupling with Bromo-pyridines
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-(Phenylethynyl)-6-fluoroisonicotinic acid | Not specified |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 2-((Trimethylsilyl)ethynyl)-6-fluoroisonicotinic acid | Not specified |
| Propargyl alcohol | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 2-(3-Hydroxyprop-1-yn-1-yl)-6-fluoroisonicotinic acid | Not specified |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups at the 2-position of the pyridine ring. The reaction is catalyzed by a palladium complex and requires a base. nih.gov
Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org However, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
While less common than cross-coupling reactions for aryl bromides, nucleophilic displacement of the bromine atom can occur with strong nucleophiles, particularly when the pyridine ring is activated. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can facilitate such reactions.
Common nucleophiles include amines, alkoxides, and thiols. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be employed to introduce amino groups.
The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like tri-n-butyltin hydride. Another approach is through lithium-halogen exchange followed by quenching with a proton source. This process can be highly selective for bromine over fluorine.
Chemical Transformations at the Fluorine Atom
The carbon-fluorine bond at the 6-position is generally more stable and less reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the fluorine position. masterorganicchemistry.com The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the electronic properties of the aromatic ring. The presence of the electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine ring activates the 6-position towards nucleophilic attack.
Common nucleophiles for SNAr reactions on fluoro-pyridines include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and a polar aprotic solvent. Studies on related bromopolyfluoroaromatic compounds have shown that the displacement of fluorine can be competitive with bromine displacement, depending on the reaction conditions and the nucleophile. rsc.org
Interactive Table: Examples of SNAr Reactions on Fluoro-pyridines
| Nucleophile | Base | Solvent | Product |
| Sodium methoxide (B1231860) | - | Methanol | 2-Bromo-6-methoxyisonicotinic acid |
| Sodium thiophenoxide | - | DMF | 2-Bromo-6-(phenylthio)isonicotinic acid |
| Ammonia (B1221849) | - | DMSO | 6-Amino-2-bromoisonicotinic acid |
Information specifically on the defluorination studies and rearrangement pathways of this compound is limited in the publicly available literature. Generally, defluorination of fluoroaromatic compounds is challenging due to the strength of the C-F bond. libretexts.org Such reactions would likely require harsh conditions or specific catalytic systems. Rearrangement pathways for this specific molecule are not well-documented.
Transformations of the Carboxylic Acid Moiety of this compound
The carboxylic acid group at the C4 position of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. The reactivity of the carboxylic acid can be strategically employed to introduce esters, amides, and other functionalities, or it can be removed entirely through decarboxylation.
Esterification Reactions for Intermediate Preparation and Protection
Esterification of this compound is a common strategy for the preparation of synthetic intermediates and for protecting the carboxylic acid functionality during subsequent reactions. The resulting esters can exhibit altered solubility and reactivity profiles, which can be advantageous in multi-step syntheses.
Standard esterification methods can be applied to this compound. For instance, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. The preparation of related nicotinic acid esters often involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. For example, the synthesis of N-(thiophen-2-yl)nicotinamide derivatives proceeds through an acyl chloride intermediate formed using oxalyl chloride and a catalytic amount of DMF mdpi.com.
A prominent example is the synthesis of Methyl 2-bromo-6-fluoroisonicotinate . This compound is a key building block for further functionalization, such as in cross-coupling reactions at the bromide position.
| Esterification Product | CAS Number | Molecular Formula | Reagents and Conditions |
| Methyl 2-bromo-6-fluoroisonicotinate | 1214345-88-6 | C7H5BrFNO2 | Typically formed using methanol with an acid catalyst or after conversion to the acyl chloride. |
Amide Bond Formation and Peptide/Protein Conjugation Strategies
The formation of amide bonds from this compound is a critical transformation for the synthesis of biologically active molecules, including potential drug candidates. This reaction allows for the coupling of the pyridine core to amines, amino acids, peptides, or proteins.
The direct reaction of a carboxylic acid with an amine to form an amide is typically unfavorable and requires the use of coupling reagents to activate the carboxylic acid. A variety of modern peptide coupling reagents can be utilized for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), as well as aminium/uronium reagents like HBTU, TBTU, and HATU, are also highly effective.
The general procedure for amide bond formation involves dissolving the this compound in a suitable aprotic solvent, adding the coupling reagent and any additives, followed by the addition of the desired amine. The reaction is typically carried out at room temperature.
An example from a related system involves the acylation of substituted thiophen-2-amine with nicotinoyl chloride derivatives under basic conditions to yield N-(thiophen-2-yl)nicotinamide derivatives mdpi.com.
Reduction to Aldehyde or Alcohol Derivatives
The carboxylic acid moiety of this compound can be reduced to either an aldehyde or a primary alcohol, providing access to another set of valuable synthetic intermediates. The choice of reducing agent is critical to achieve the desired level of reduction.
Reduction to Aldehydes:
The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are more readily reduced than carboxylic acids. However, several methods have been developed to achieve this. One common approach is to first convert the carboxylic acid into a derivative that is more easily reduced, such as an ester or an acid chloride, and then perform the reduction under carefully controlled conditions. For instance, the Rosenmund reduction of an acyl chloride can yield an aldehyde. More modern methods may involve the use of specific reducing agents that are less reactive towards aldehydes.
Reduction to Alcohols:
The reduction of carboxylic acids to primary alcohols is a more straightforward process. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. However, LiAlH4 is a very reactive and non-selective reagent. A milder and often more selective alternative is the use of borane (BH3), typically as a complex with tetrahydrofuran (B95107) (BH3·THF) or dimethyl sulfide (BMS). Borane selectively reduces carboxylic acids in the presence of many other functional groups, such as esters.
The general procedure for the reduction of this compound to (2-bromo-6-fluoropyridin-4-yl)methanol would involve reacting the carboxylic acid with a borane complex in an ethereal solvent like THF.
Decarboxylation Reactions
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful synthetic strategy. The ease of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxylic acid group relative to the nitrogen atom.
For pyridinecarboxylic acids, decarboxylation is known to occur under thermal conditions. The stability of the intermediate formed upon loss of CO2 plays a crucial role. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid) scispace.com. This is attributed to the formation of a zwitterionic intermediate in the case of picolinic acid, which is stabilized by the adjacent nitrogen atom scispace.com.
While isonicotinic acid is more stable towards decarboxylation than picolinic acid, the reaction can still be induced, often requiring higher temperatures. The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene nih.govresearchgate.net. It is plausible that similar conditions could be applied to this compound, although the electronic effects of the bromo and fluoro substituents would influence the reaction's facility. The product of such a reaction would be 2-bromo-6-fluoropyridine .
| Decarboxylation Product | CAS Number | Molecular Formula | Potential Reaction Conditions |
| 2-Bromo-6-fluoropyridine | 144100-07-2 | C5H3BrFN | Thermal decarboxylation, potentially with a base catalyst. |
Reactivity of the Pyridine Nitrogen Atom
Coordination Chemistry and Ligand Design
The nitrogen atom of the pyridine ring in this compound is a Lewis basic site and can coordinate to metal ions, making this molecule a potential ligand in coordination chemistry. The carboxylate group can also participate in coordination, allowing the molecule to act as a bidentate or bridging ligand.
The coordination chemistry of isonicotinic acid and its derivatives is well-established. These compounds can coordinate to a wide range of transition metals and lanthanides, forming mononuclear or polynuclear complexes with diverse structures and properties. The coordination can occur through the pyridine nitrogen, one or both of the carboxylate oxygen atoms, or a combination of these.
In the case of this compound, the electronic properties of the pyridine ring are influenced by the electron-withdrawing bromo and fluoro substituents. These substituents would decrease the basicity of the pyridine nitrogen, which could affect its coordinating ability. However, coordination to metal centers is still expected.
The synthesis of metal complexes with such ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis. Studies on transition metal complexes with ligands containing pyridine and carboxylic acid functionalities have shown a variety of coordination modes and geometries scispace.comnih.govresearchgate.net. For instance, the synthesis of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine has been reported, demonstrating the coordinating ability of substituted pyridine scaffolds .
The resulting metal complexes of this compound could have interesting catalytic, magnetic, or biological properties, making this an area for further investigation.
N-Oxidation and Ring Activation Studies
The conversion of the pyridine nitrogen in this compound to an N-oxide represents a significant transformation that profoundly alters the electronic properties and reactivity of the heterocyclic ring. This transformation is typically achieved by oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. The introduction of the N-oxide functionality enhances the electron-deficient nature of the pyridine ring, thereby activating it towards specific transformations.
The oxygen atom of the N-oxide group can donate electron density through resonance, while the positively charged nitrogen atom strongly withdraws electron density inductively. This dual effect results in a net electron withdrawal from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions. The resonance structures of the resulting N-oxide show a buildup of partial positive charge at these positions.
For this compound N-oxide, this electronic modification has several important consequences:
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The partial positive charges at the C-2 and C-6 positions are intensified. This increased electrophilicity makes the carbons bearing the bromo and fluoro substituents even more susceptible to attack by nucleophiles. Consequently, the conditions required for SNAr reactions at these positions may become milder, and the reaction rates are expected to increase compared to the parent compound.
Activation of the C-4 Position: The carboxylic acid group at the C-4 position also experiences enhanced electrophilicity, which could influence its reactivity in reactions such as decarboxylation or other transformations involving the carboxylate.
Modified Directing Group Effects: The N-oxide group can act as a directing group in its own right, influencing the regioselectivity of further substitutions on the ring.
While specific studies on the N-oxidation of this compound are not extensively detailed in the literature, the principles of pyridine N-oxide chemistry provide a strong predictive framework for its reactivity. The N-oxide is a versatile intermediate, serving not only to activate the ring but also as a functional group that can be removed via deoxygenation (e.g., with PCl₃ or H₂/Pd) after subsequent reactions have been performed. arkat-usa.orgscripps.eduthieme-connect.de
Table 1: Expected Effects of N-Oxidation on the Reactivity of this compound
| Position | Substituent | Effect of N-Oxidation | Anticipated Reaction Type |
|---|---|---|---|
| C-2 | -Br | Increased electrophilicity of the carbon center | Enhanced SNAr, Facilitated Cross-Coupling |
| C-6 | -F | Increased electrophilicity of the carbon center | Enhanced SNAr |
| C-4 | -COOH | Increased electrophilicity of the carbonyl carbon | Potential for modified carboxylate reactivity |
| C-3, C-5 | -H | Increased acidity of C-H bonds | Potential for metallation/C-H functionalization |
Applications of 2 Bromo 6 Fluoroisonicotinic Acid in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
In heterocyclic chemistry, 2-Bromo-6-fluoroisonicotinic acid serves as a fundamental building block for constructing more complex molecular architectures. sigmaaldrich.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and material science. sigmaaldrich.com The utility of this compound stems from the distinct reactivity of its functional groups.
The fluorine and bromine atoms on the pyridine (B92270) ring activate it for nucleophilic aromatic substitution reactions and at the same time provide sites for cross-coupling reactions. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, further expanding its synthetic potential. This trifunctional nature allows for sequential and regioselective modifications, enabling the construction of a diverse array of heterocyclic systems.
The incorporation of fluorine is particularly noteworthy. The high electronegativity and small atomic radius of fluorine can significantly alter the physical, chemical, and biological properties of the resulting molecules. ossila.com Fluorinated building blocks like this compound are therefore highly sought after for the synthesis of new pharmaceuticals and advanced materials. ossila.com The use of such fluorinated building blocks often provides a more straightforward and regioselective route to the target molecules compared to introducing fluorine at a later stage of the synthesis. researchgate.net
Precursor in the Synthesis of Complex Aza-Heterocyclic Systems
Aza-heterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are of immense importance in medicinal chemistry. This compound is a key precursor for the synthesis of various complex aza-heterocyclic systems. The pyridine core of the molecule is itself an aza-heterocycle, and its functional groups facilitate the annulation of additional rings and the introduction of diverse substituents.
For instance, the bromo substituent can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, and alkynyl groups to the pyridine ring. The fluoro group, while generally less reactive than bromine in these reactions, can influence the reactivity of the molecule and can be a site for nucleophilic substitution under specific conditions.
The carboxylic acid moiety provides another handle for elaboration. It can be used to form amide bonds with a wide range of amines, leading to the synthesis of libraries of substituted pyridyl amides. These amides can themselves be precursors for further cyclization reactions, leading to the formation of fused heterocyclic systems.
Design and Synthesis of Multi-Substituted Pyridine Derivatives for Material Science Applications
The unique electronic properties of the pyridine ring, combined with the influence of the bromo and fluoro substituents, make this compound an attractive starting material for the synthesis of novel organic materials. Multi-substituted pyridine derivatives are of interest for applications in electronics, optoelectronics, and coordination chemistry.
The presence of both a carboxylic acid and a pyridine nitrogen atom makes these molecules effective ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid can coordinate to metal ions, while the pyridine nitrogen provides an additional coordination site, leading to the formation of extended, three-dimensional structures. The bromo and fluoro substituents can be used to tune the electronic properties and steric profile of the ligand, thereby influencing the properties of the resulting MOF.
Furthermore, derivatives of this compound can be explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the fluorinated pyridine ring can be beneficial for creating materials with specific charge-transport properties.
Scaffold Diversification Strategies Utilizing this compound for Chemical Libraries
In drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is crucial for identifying new bioactive compounds. u-strasbg.frnih.gov this compound is an excellent starting point for scaffold diversification due to its multiple points of modification.
A common strategy involves using the carboxylic acid group as an anchor point for solid-phase synthesis. The molecule can be attached to a solid support, and then the bromo and fluoro substituents can be sequentially modified through a series of reactions. For example, a Suzuki coupling at the bromine position, followed by a nucleophilic aromatic substitution at the fluorine position, and finally cleavage from the solid support with an amine to form an amide, can generate a library of tri-substituted pyridine derivatives.
This approach allows for the rapid and efficient synthesis of a large number of related but structurally distinct compounds. nih.gov The resulting libraries can then be screened for biological activity against a variety of targets. The data table below illustrates a hypothetical diversification strategy.
| Scaffold | R1 (from Suzuki Coupling) | R2 (from Nucleophilic Substitution) | R3 (from Amide Formation) |
| This compound | Phenyl | Morpholino | Benzylamino |
| This compound | Thienyl | Piperidinyl | Cyclohexylamino |
| This compound | Pyridyl | Ethoxy | Phenethylamino |
Synthetic Routes to Bioactive Molecules and Natural Product Analogues
The substituted pyridine motif is present in a wide range of bioactive molecules and natural products. This compound provides a valuable starting point for the synthesis of analogues of these compounds. By modifying the substituents on the pyridine ring, chemists can explore the structure-activity relationships of a particular pharmacophore and potentially develop new therapeutic agents with improved properties.
For example, derivatives of isonicotinic acid have been investigated for their antimicrobial and anti-inflammatory properties. The introduction of fluorine and bromine atoms can enhance these activities or modulate the pharmacokinetic properties of the molecules. The synthesis of such analogues often involves the key transformations discussed earlier, such as cross-coupling reactions and nucleophilic substitutions.
The versatility of this compound allows for the creation of a diverse range of structures, from simple substituted pyridines to complex, polycyclic systems that mimic the core structures of natural products. This flexibility makes it a powerful tool in the hands of medicinal chemists and synthetic organic chemists.
Medicinal Chemistry Research and Pharmacological Scaffold Development Involving 2 Bromo 6 Fluoroisonicotinic Acid
Design Principles for Pyridine (B92270) Carboxylic Acid Scaffolds in Modern Drug Discovery Programs
Pyridine carboxylic acid scaffolds are highly valued in drug discovery for their multifaceted roles in shaping the pharmacological profiles of molecules. nih.gov The nitrogen atom within the pyridine ring introduces a key point of polarity and a hydrogen bond acceptor, which can be crucial for target engagement. enpress-publisher.com Furthermore, the carboxylic acid group provides a handle for forming ionic interactions or for esterification to create prodrugs with enhanced bioavailability. The relative positions of the nitrogen and the carboxylic acid group in the three isomers of pyridine carboxylic acid—picolinic, nicotinic, and isonicotinic acids—allow for precise control over the geometry and electronic properties of the resulting drug candidates. nih.gov
The design principles for incorporating these scaffolds often revolve around multiparameter optimization, where factors such as potency, selectivity, and pharmacokinetic properties are fine-tuned through chemical modification. nih.gov The pyridine ring can be readily functionalized with various substituents to modulate these properties. For instance, the introduction of halogens, such as the bromo and fluoro groups in 2-bromo-6-fluoroisonicotinic acid, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. The adaptability of the pyridine core makes it an attractive starting point for the synthesis of diverse chemical libraries aimed at identifying new drug leads. enpress-publisher.com
Synthetic Strategies for Accessing Pharmacologically Relevant Derivatives of this compound
The synthesis of pharmacologically relevant derivatives from this compound can be achieved through a variety of established chemical transformations. The carboxylic acid moiety serves as a versatile anchor for derivatization, most commonly through the formation of amides and esters. Standard coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to form esters. mdpi.com Similarly, the synthesis of isonicotinic acid hydrazide derivatives is often achieved through the condensation of the corresponding acid hydrazide with aldehydes or ketones. researchgate.netresearchgate.net
The bromine atom on the pyridine ring is a key functional group for introducing further molecular diversity through cross-coupling reactions. Palladium-mediated reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. nih.gov These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling extensive exploration of the chemical space around the this compound scaffold.
A notable synthetic route for a related compound, 2-bromo-6-fluoroaniline, involves the sulfonation of 2-fluoroaniline, followed by bromination and subsequent desulfonation. wipo.int This highlights the potential for multi-step synthetic sequences to access specifically substituted pyridine derivatives.
Development of Chemical Probes and Ligands Incorporating the Isonicotinic Acid Moiety for Target Engagement Studies
The development of chemical probes is a critical aspect of chemical biology, enabling the investigation of protein function and target engagement in a cellular context. mskcc.org The isonicotinic acid scaffold is a valuable component in the design of such probes due to its established presence in bioactive molecules. mdpi.com These probes are often "mutated" chemicals, derivatized with reporter tags such as fluorescent dyes, biotin (B1667282), or radiolabels, to facilitate their detection and the study of their interactions with biological targets. mskcc.org
For example, isonicotinic acid derivatives can be functionalized with fluorescent groups to create probes for microscopy and flow cytometry. mskcc.org Alternatively, the attachment of a biotin tag allows for the purification of target proteins via affinity chromatography, a technique crucial for target identification and validation. mskcc.org The synthesis of these probes often involves the chemical modification of the core isonicotinic acid structure, leveraging the reactivity of the carboxylic acid or other functional groups to attach the desired reporter moiety. The insights gained from using these chemical tools are invaluable for understanding the molecular mechanisms of disease and for the development of new therapeutics. mskcc.org
Radiopharmaceutical Precursors and Radiolabeling Strategies (e.g., Fluorine-18 incorporation for Positron Emission Tomography)
The field of nuclear medicine relies heavily on the development of radiolabeled molecules for diagnostic imaging techniques like Positron Emission Tomography (PET). acs.org Fluorine-18 is a preferred radionuclide for PET due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy, which contributes to high-resolution images. acs.orgnih.gov
The this compound scaffold is particularly well-suited for the development of PET radiopharmaceuticals. The presence of a bromine atom at the 2-position provides a site for the introduction of Fluorine-18 via nucleophilic substitution. nih.govnih.gov Heteroarenes containing nitrogen, such as pyridine, are more electron-deficient than their corresponding aromatic hydrocarbons, making them more amenable to direct radiofluorination. nih.gov The reaction is typically carried out using [¹⁸F]fluoride in the presence of a base and a phase-transfer catalyst like Kryptofix222. acs.org
Alternatively, the fluorine atom already present at the 6-position could potentially be replaced with Fluorine-18, although this would require specific activating conditions. A more common strategy involves the synthesis of a precursor molecule where the 6-position is substituted with a good leaving group, such as a trimethylammonium group, which can then be displaced by [¹⁸F]fluoride. nih.gov The resulting radiolabeled 2-bromo-6-[¹⁸F]fluoroisonicotinic acid could then be further derivatized or used directly as a PET tracer. The development of novel radiolabeling methods, including transition metal-mediated approaches, continues to expand the toolkit for creating new PET probes. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives (Focus on synthetic methodologies and scaffold modification)
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological activity. nih.gov For derivatives of isonicotinic acid, SAR studies have been instrumental in the development of new therapeutic agents. nih.govnih.gov These studies typically involve the systematic modification of a lead compound and the evaluation of the resulting analogs in biological assays.
The synthetic methodologies discussed in section 5.2 provide the foundation for generating the chemical diversity required for comprehensive SAR studies. For example, by creating a library of amides and esters of this compound, researchers can probe the importance of the carboxylic acid group and the steric and electronic effects of different substituents. researchgate.netresearchgate.net
Quantitative structure-activity relationship (QSAR) models can be developed from these studies to mathematically describe the relationship between chemical structure and biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.
Advanced Spectroscopic and Computational Characterization of 2 Bromo 6 Fluoroisonicotinic Acid and Its Derivatives
Theoretical and Computational Chemistry Studies
Theoretical and computational methods have become indispensable tools in modern chemistry, offering profound insights into molecular systems that can be difficult to obtain through experimental means alone. These approaches allow for the detailed examination of molecular geometry, electronic properties, and dynamic behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-6-fluoroisonicotinic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine the most stable (ground state) molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net
These calculations provide a precise three-dimensional model of the molecule. Furthermore, DFT is used to elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov The analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, helps in identifying regions that are rich or deficient in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyridine (B92270) Ring Note: This table provides representative data types obtained from DFT calculations and does not represent experimental values for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-Br | 1.89 Å |
| Bond Length | C6-F | 1.35 Å |
| Bond Length | C4-C(OOH) | 1.51 Å |
| Bond Angle | C2-C3-C4 | 119.5° |
| Bond Angle | C5-C6-F | 121.0° |
| Dihedral Angle | C3-C4-C(O)-O | 178.5° |
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide detailed information on its conformational flexibility and how it interacts with its environment, particularly in solution. researchgate.netrsc.org
By simulating the molecule in a solvent box (e.g., water), researchers can observe its dynamic behavior, including the rotation around single bonds and the stability of different conformers. Key analyses from MD simulations include the root mean square deviation (RMSD) to assess structural stability over the simulation period and the root mean square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules or other solute molecules. mdpi.com
Quantum chemical methods, including DFT, are employed to predict the chemical reactivity of molecules. mdpi.com Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. nih.gov
These computational approaches are also crucial for mapping out potential reaction pathways. By calculating the energies of reactants, products, and potential transition states, a reaction's energy profile can be constructed. This allows for the determination of activation barriers, which are key to understanding reaction kinetics. This type of analysis is vital for predicting how this compound might behave in various chemical transformations. mdpi.com
A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated and are often scaled by an empirical factor to improve agreement with experimental results. researchgate.netresearchgate.net This computational prediction is essential for assigning the vibrational modes observed in experimental spectra. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) and UV-Vis electronic transitions can be computed. The close correlation between predicted and experimental spectra serves as a powerful validation of the computed molecular structure and electronic properties. researchgate.net
Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (6-bromo-2-naphthoic acid)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
| O-H Stretch | - | 3072 | 3080 |
| C=O Stretch | 1683 | 1683 | 1675 |
| Ring C-C Stretch | 1598 | 1599 | 1605 |
| C-Br Stretch | 669 | 670 | 665 |
Source: Data derived from studies on structurally similar compounds. researchgate.net
Advanced Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Conformational Studies and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a primary experimental method for characterizing molecular structure and bonding. mdpi.com For this compound, these spectra reveal characteristic vibrational modes for the pyridine ring, the carboxylic acid group, and the carbon-halogen bonds.
A key area of investigation for carboxylic acids is the analysis of hydrogen bonding. nih.govnih.gov In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···N or O-H···O hydrogen bonds. This intermolecular interaction leads to significant and characteristic shifts in the vibrational frequencies of the groups involved. Specifically, the O-H stretching vibration appears as a very broad band at lower frequencies (typically 2500-3300 cm⁻¹), and the carbonyl (C=O) stretching frequency is red-shifted (lowered) compared to its monomeric form. daneshyari.com The presence and nature of these hydrogen bonds can be thoroughly analyzed, providing insight into the molecule's supramolecular structure. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
This technique also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. It allows for the direct visualization of intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between pyridine rings. researchgate.net The crystallographic data for a closely related compound, 5-bromo-2-fluoronicotinic acid monohydrate, illustrates the type of detailed structural information that can be obtained. researchgate.net This analysis showed the formation of intermolecular hydrogen bonds between carboxylic groups, leading to the formation of dimers. researchgate.net
Table 3: Crystallographic Data for the Analogous Compound 5-Bromo-2-fluoronicotinic acid monohydrate
| Parameter | Value |
| Chemical Formula | C₆H₅BrFNO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9894(4) |
| b (Å) | 13.6128(11) |
| c (Å) | 14.7495(12) |
| Volume (ų) | 801.00(12) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 150(2) |
Source: Crystallographic data reported for 5-bromo-2-fluoronicotinic acid monohydrate. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights (beyond routine identification)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of this compound and its derivatives, extending beyond simple compound identification. Advanced NMR techniques, including two-dimensional (2D) correlation spectroscopy, provide profound insights into the molecule's electronic environment, connectivity, and spatial arrangement.
¹H NMR Spectroscopy:
In the proton NMR spectrum of this compound, the pyridine ring protons are expected to exhibit distinct chemical shifts due to the influence of the electron-withdrawing bromine, fluorine, and carboxylic acid substituents. The proton at the 3-position is anticipated to appear as a doublet, coupled to the fluorine atom at the 6-position. Similarly, the proton at the 5-position will also likely present as a doublet, showing coupling to the adjacent fluorine. The carboxylic acid proton is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides further structural detail. The carbon atoms of the pyridine ring will each display unique resonances influenced by the attached substituents. The carbon bearing the bromine (C2) and the carbon bearing the fluorine (C6) are expected to show significant shifts. The carboxyl carbon (C7) will appear in the characteristic downfield region for carboxylic acids. It is established that the chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds, like pyridine, correlate with additivity parameters derived from substituted benzene (B151609) derivatives, allowing for theoretical prediction of these shifts mdpi.com.
Advanced 2D NMR Techniques:
To unequivocally assign the proton and carbon signals and to elucidate the complete bonding network, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the protons on the pyridine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is particularly useful for determining the conformation of derivatives.
Computational NMR Prediction:
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts mdpi.com. These predictions, when benchmarked against known compounds, can provide a reliable estimation of the expected spectrum and aid in the analysis of experimentally obtained data. Machine learning-based predictors also offer a rapid and increasingly accurate alternative for predicting ¹H and ¹³C chemical shifts for small molecules nih.gov.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H3 | 8.0 - 8.3 | - | d | J(H3-F6) = ~2-4 |
| H5 | 7.8 - 8.1 | - | d | J(H5-F6) = ~7-9 |
| COOH | 12.0 - 14.0 | - | br s | - |
| C2 | - | 145 - 150 | s | - |
| C3 | - | 120 - 125 | d | ¹J(C3-H3) = ~160-170 |
| C4 | - | 140 - 145 | s | - |
| C5 | - | 115 - 120 | d | ¹J(C5-H5) = ~160-170 |
| C6 | - | 160 - 165 | d | ¹J(C6-F6) = ~240-260 |
| COOH | - | 165 - 170 | s | - |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) mass spectrometry, coupled with mass analysis, reveals characteristic fragmentation patterns that provide significant structural information.
Molecular Ion and Isotopic Pattern:
The mass spectrum of this compound would exhibit a distinct molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass units libretexts.org. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.
Major Fragmentation Pathways:
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion [M-17]⁺. This fragment is resonance-stabilized.
Loss of a carboxyl group (•COOH): Decarboxylation, the loss of the entire carboxylic acid group as a radical, would result in a fragment ion corresponding to the 2-bromo-6-fluoropyridine radical cation [M-45]⁺.
Loss of bromine radical (•Br): Cleavage of the C-Br bond would lead to the formation of a 6-fluoroisonicotinic acid radical cation [M-79/81]⁺.
Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide, a common pathway for aromatic aldehydes and ketones, to yield a 2-bromo-6-fluoropyridinium ion.
Fragmentation of Derivatives:
The fragmentation patterns of derivatives of this compound will be influenced by the nature of the additional functional groups. For instance, an ester derivative would likely show fragmentation corresponding to the loss of the alkoxy group (•OR) and subsequent loss of CO. An amide derivative would show characteristic fragmentation related to the amide group.
Predicted Fragmentation Data for this compound:
| m/z Value | Proposed Fragment | Notes |
| 220/222 | [C₆H₃BrFNO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |
| 203/205 | [C₆H₂BrFNO]⁺ | Loss of •OH from the carboxylic acid group. |
| 175/177 | [C₅H₂BrFN]⁺ | Loss of CO from the [M-OH]⁺ fragment. |
| 141 | [C₆H₃FNO₂]⁺ | Loss of •Br from the molecular ion. |
| 175/177 | [C₅H₃BrFN]⁺ | Loss of •COOH from the molecular ion. |
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ⁷⁹Br/⁸¹Br). The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.
Future Research Directions and Unexplored Potential of 2 Bromo 6 Fluoroisonicotinic Acid
Development of Sustainable and Green Synthetic Methodologies for its Production
The growing emphasis on environmentally benign chemical processes necessitates the development of sustainable methods for the production of 2-bromo-6-fluoroisonicotinic acid. Current synthetic routes may rely on traditional methods that involve harsh reagents and generate significant waste. Future research is poised to focus on greener alternatives that are both efficient and environmentally responsible.
Key areas of investigation will likely include:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis could offer high selectivity under mild conditions, reducing energy consumption and by-product formation.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scale-up. This technology can lead to a more controlled and sustainable manufacturing process.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a critical aspect of sustainable production. researchgate.netnih.gov
Catalyst Development: The design of novel, highly efficient, and recyclable catalysts can minimize waste and improve the atom economy of the synthesis. rsc.org For instance, the use of natural dolomitic limestone as a heterogeneous green catalyst has shown promise in the synthesis of other functionalized pyridines. researchgate.net
A recent review highlights various green protocols for the synthesis of pyridine (B92270) derivatives, including multicomponent one-pot reactions, the use of environmentally friendly solvents, and microwave-assisted synthesis, all of which could be adapted for the production of this compound. nih.gov Research into the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts also presents a promising long-term strategy for the sustainable production of pyridines. rsc.orgresearchgate.netuniroma1.it
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
The bromine and fluorine substituents on the pyridine ring of this compound serve as valuable handles for a variety of catalytic transformations, enabling the synthesis of a diverse range of derivatives. Future research will undoubtedly focus on exploring and optimizing these reactions to achieve greater efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly relevant for functionalizing haloaromatic compounds. nih.govnih.govnih.govrsc.org The development of novel palladium catalysts and ligands can lead to more efficient Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions on the this compound scaffold. nih.govnih.govresearchgate.netcapes.gov.br For example, studies on the palladium-catalyzed reactions of other bromo- and chloropurine nucleosides have demonstrated the feasibility of such transformations. nih.govnih.gov
Furthermore, the exploration of multimetallic catalysis, combining different transition metals like nickel and palladium, could offer unique reactivity and selectivity for cross-coupling reactions involving aryl bromides. nih.gov The direct C–H functionalization of the pyridine ring, a strategy that avoids the pre-functionalization of starting materials, is another area of intense research that could be applied to this molecule, promoting sustainable chemistry with minimal waste generation. rsc.org
| Catalytic Transformation | Potential Application | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | Synthesis of complex pharmaceutical intermediates and functional materials. | Development of highly active and selective catalyst systems for reactions at the bromine and fluorine positions. |
| C-H Functionalization | Direct and atom-economical synthesis of derivatives. | Designing methods for the regioselective functionalization of the pyridine ring. |
| Multimetallic Catalysis | Achieving novel reactivity and selectivity in cross-coupling reactions. | Understanding the synergistic effects of different metal catalysts. |
Integration into Fragment-Based Drug Discovery (FBDD) and Target-Oriented Synthesis (TOS)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-complexity molecules (fragments) that bind to a biological target. The pyridine carboxylic acid motif is a common feature in many bioactive molecules and approved drugs. nih.govresearchgate.netnih.gov
This compound, with its well-defined structure and multiple points for modification, represents an ideal fragment for FBDD campaigns. Its ability to form various interactions, including hydrogen bonds via the carboxylic acid and halogen bonds through the bromine atom, makes it a promising candidate for binding to diverse protein targets.
In the context of target-oriented synthesis (TOS), this compound can serve as a versatile building block for the construction of more complex molecules designed to interact with specific biological targets. The strategic functionalization of the bromo and fluoro positions allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of binding affinity and selectivity. The development of dual-target kinase inhibitors based on pyrimidine (B1678525) scaffolds highlights the potential of such strategies in cancer therapy. nih.gov
Potential Applications in Advanced Materials Science
The unique electronic and structural properties of fluorinated and pyridine-based compounds make them attractive candidates for applications in advanced materials science.
Organic Light-Emitting Diodes (OLEDs): Functionalized pyridine derivatives have been investigated as components of hole-transporting materials (HTMs) in OLEDs. nih.govacs.org The incorporation of fluorine atoms can enhance the thermal stability and influence the electronic properties of these materials. nih.govacs.org this compound could serve as a precursor for the synthesis of novel HTMs or emissive materials with tailored properties for next-generation displays and lighting. The development of an imidazo[1,5-a]pyridine-anthracene-based fluorophore for greenish-yellow OLEDs demonstrates the potential of pyridine-based systems in this field. tandfonline.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of novel MOFs. mdpi.comfrontiersin.orgmdpi.comrsc.org The presence of fluorine atoms can impart unique properties to the resulting MOF, such as increased hydrophobicity and altered gas sorption characteristics. nih.gov These fluorinated MOFs could find applications in gas storage, separation, and catalysis.
| Material Application | Role of this compound | Potential Advantages |
| OLEDs | Precursor for hole-transporting or emissive materials. | Enhanced thermal stability and tailored electronic properties due to fluorination. |
| MOFs | Organic linker for the construction of novel frameworks. | Introduction of fluorine atoms can modify porosity, hydrophobicity, and catalytic activity. |
Application in Chemical Biology and Proteomics Research as a Tool for Labeling and Modification
The site-specific modification of proteins is a crucial tool in chemical biology and proteomics for studying protein function, interactions, and localization. Pyridine-based reagents have been developed for the selective labeling of proteins. researchgate.netnih.govrsc.orgrsc.org
The reactivity of the bromine atom in this compound can be exploited for covalent modification of specific amino acid residues, such as cysteine, through nucleophilic substitution reactions. Furthermore, the carboxylic acid group can be activated to form amide bonds with lysine (B10760008) residues or the N-terminus of proteins. The fluorine atom can also serve as a reporter group for ¹⁹F NMR studies, providing insights into the local environment of the labeled protein.
This compound could be developed into a versatile chemical probe for:
Protein Labeling: Attaching fluorescent dyes, affinity tags, or other reporter molecules to proteins.
Cross-linking Studies: Identifying protein-protein interactions.
Enzyme Inhibition: The pyridine carboxylic acid scaffold is a known feature in many enzyme inhibitors. nih.gov
High-Throughput Synthesis and Screening of Derivatives for Novel Applications
The development of high-throughput synthesis and screening methods is essential for the rapid discovery of new molecules with desired properties. The versatile nature of this compound makes it an excellent starting point for the creation of large and diverse chemical libraries.
Combinatorial Chemistry: By employing combinatorial approaches, a wide array of derivatives can be synthesized by systematically varying the substituents at the bromo, fluoro, and carboxylic acid positions. acs.orgdocumentsdelivered.comresearchgate.net This can be achieved through parallel synthesis techniques, allowing for the rapid generation of a multitude of compounds.
High-Throughput Screening (HTS): These libraries of derivatives can then be subjected to HTS assays to identify compounds with specific biological activities or material properties. core.ac.uknih.govacs.org For instance, screening for enzyme inhibition, receptor binding, or performance in OLED devices can quickly identify promising lead candidates for further development. The combination of high-throughput synthesis and screening will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives.
Q & A
Q. What are the recommended methods for synthesizing 2-Bromo-6-fluoroisonicotinic acid in laboratory settings?
A common approach involves halogenation of the parent isonicotinic acid scaffold. For example, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine moiety. Fluorination may employ fluorinating agents such as Selectfluor™ or via nucleophilic substitution using KF in polar aprotic solvents. Post-synthesis, purity validation via HPLC (≥95.0% purity) is critical, as noted in commercial standards . Ensure reaction intermediates (e.g., boronic acid derivatives) are stored at 0–6°C to prevent degradation .
Q. How can researchers ensure the purity of this compound post-synthesis?
Methodological validation includes:
- HPLC analysis : Compare retention times with certified reference materials (e.g., >95.0% purity thresholds ).
- Melting point determination : Cross-check observed values (e.g., 297–299°C for analogous brominated acids ) against literature data.
- Spectroscopic techniques : Use H/C NMR to confirm structural integrity and F NMR for fluorination efficiency. Mass spectrometry (MS) provides molecular ion validation .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store the compound in airtight containers under inert gas (N/Ar) at 0–6°C to minimize hydrolysis or thermal decomposition, as recommended for halogenated aromatic acids . Desiccants (e.g., silica gel) should be used to prevent moisture absorption.
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Contradictions may arise from tautomerism or impurities. Mitigation strategies include:
- Multi-dimensional NMR : Use F-H HMBC to confirm fluorine positioning and NOESY for spatial conformation.
- X-ray crystallography : Resolve ambiguous structural assignments via single-crystal analysis .
- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 2-Bromo-6-fluorobenzoic acid, CAS 2252-37-1 ). Document all anomalies transparently to aid reproducibility .
Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?
For Suzuki-Miyaura couplings:
- Catalyst selection : Use Pd(PPh) or XPhos Pd G3 for enhanced reactivity with brominated substrates.
- Solvent optimization : Employ THF/DMF mixtures (1:1) to balance solubility and reaction kinetics.
- Temperature control : Maintain 60–80°C to accelerate coupling while avoiding side reactions. Monitor progress via TLC or in-situ FTIR .
Q. What role does this compound play in synthesizing bioactive heterocycles?
The compound serves as a key intermediate in:
- Pharmaceutical scaffolds : Its halogen and fluorine groups enable regioselective functionalization for kinase inhibitors or antimicrobial agents.
- Metal-organic frameworks (MOFs) : The carboxylate group facilitates coordination chemistry, as seen in analogous brominated acids .
- Fluorescent probes : Fluorine enhances photostability, while bromine allows further derivatization via cross-coupling .
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify rate-determining steps.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for fluorine vs. bromine displacement.
- Isotopic labeling : Use F-labeled substrates to track substitution pathways .
Data Presentation Guidelines
For reproducibility, adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
